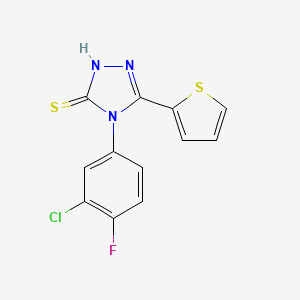

4-(3-chloro-4-fluorophenyl)-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Description

4-(3-Chloro-4-fluorophenyl)-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound featuring a 1,2,4-triazole-3-thione core substituted with a 3-chloro-4-fluorophenyl group at position 4 and a thiophene (2-thienyl) moiety at position 3. This compound belongs to a class of triazole-thiones known for diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties .

Properties

IUPAC Name |

4-(3-chloro-4-fluorophenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClFN3S2/c13-8-6-7(3-4-9(8)14)17-11(15-16-12(17)18)10-2-1-5-19-10/h1-6H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZJPEOEWKWBNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClFN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477334-48-8 | |

| Record name | 4-(3-CHLORO-4-FLUOROPHENYL)-5-(2-THIENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound 4-(3-chloro-4-fluorophenyl)-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include cyclization reactions involving thioamide and α-halo ketone precursors under controlled conditions. Common solvents such as dichloromethane or ethanol and catalysts like triethylamine are often utilized to facilitate the cyclization process.

Biological Activity Overview

The biological activity of this triazole derivative has been extensively studied, revealing its potential in various pharmacological applications:

-

Antimicrobial Activity :

- Triazoles are known for their antibacterial properties. Research indicates that derivatives of 1,2,4-triazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds related to triazoles have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against various pathogens including E. coli and S. aureus .

- A study highlighted that modifications at specific positions on the triazole ring can enhance antibacterial efficacy significantly .

- Antifungal Activity :

- Anticancer Potential :

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like chloro and fluoro enhances the compound's reactivity and binding affinity to these targets.

- Enzyme Inhibition : The binding of the compound to enzymes may inhibit their activity through competitive inhibition or allosteric modulation.

- Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to DNA-gyrase cleavage complexes, which is crucial for its antibacterial action .

Data Table: Biological Activity Summary

Case Studies

- Antibacterial Properties : In a comparative study of various triazole derivatives, one compound exhibited superior activity against multi-drug resistant strains with an MIC comparable to standard antibiotics like ceftriaxone .

- Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects of synthesized triazole derivatives revealed significant inhibition of cell proliferation in MCF7 and HCT116 cell lines, suggesting a promising avenue for cancer therapy development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticonvulsant Activity

- TP-4 (4-(4-Bromophenyl)-5-(3-chlorophenyl)-triazole-3-thione) : Demonstrated potent anticonvulsant effects in the maximal electroshock (MES) model, with an ED₅₀ of 32.1 mg/kg. Its efficacy is attributed to halogen substituents enhancing lipophilicity and blood-brain barrier penetration .

- TP-10 (5-(3-Chlorophenyl)-4-(4-methylphenyl)-triazole-3-thione) : Exhibited lower potency (ED₅₀ = 56.8 mg/kg), suggesting methyl groups reduce anticonvulsant efficacy compared to halogens .

- Target Compound : The 3-chloro-4-fluorophenyl group may enhance activity similar to TP-4, but the 2-thienyl substituent’s electron-rich nature could alter pharmacokinetics.

Antimicrobial Activity

- 4-(3-Chlorophenyl)-5-(4-methoxyphenyl)-triazole-3-thione : Showed moderate antibacterial activity against Staphylococcus aureus (MIC = 64 µg/mL), linked to the methoxy group’s polarity .

- Mannich Bases (e.g., Piperazine Derivatives) : Derivatives of 4-(3-chlorophenyl)-5-(3-fluorophenyl)-triazole-3-thione exhibited enhanced solubility and antimicrobial activity due to the piperazine moiety .

Anticancer Activity

- Compound 13 (4-(3-Chlorophenyl)-5-(2′,4′-difluorobiphenyl)-triazole-3-thione) : Demonstrated cytotoxicity against breast cancer cells (IC₅₀ = 8.3 µM), with chloro and fluorophenyl groups contributing to DNA intercalation .

Physicochemical and Structural Comparisons

Crystallography and Stability

- Compounds 4 and 5 (Isostructural Triazole-Thiones): Substitution of Cl (Compound 4) vs. Br (Compound 5) on the phenyl ring resulted in identical crystal packing but minor conformational adjustments, highlighting halogen-driven steric and electronic effects .

- Metabolic Stability : 4-Ethyl-5-(4-fluorophenyl)-triazole-3-thione was metabolically inert in rat microsomes, whereas dealkylated analogs showed partial degradation .

Data Tables

Key Research Findings

Halogen Substituents : Bromine and chlorine at position 4/5 enhance anticonvulsant activity by increasing lipophilicity and target affinity .

Thiophene vs. Phenyl : The 2-thienyl group in the target compound may improve π-π stacking interactions in biological targets compared to phenyl analogs .

Metabolic Resistance : Ethyl and fluorophenyl groups confer metabolic stability, reducing hepatic degradation .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-(3-chloro-4-fluorophenyl)-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, similar triazole-thiones are prepared by reacting hydrazine derivatives with thiocarbazides under reflux in ethanol or methanol. Reaction conditions (e.g., solvent, temperature, catalyst) must be optimized to improve yield and purity. Post-synthesis, purification via recrystallization or column chromatography is critical. Theoretical calculations (e.g., DFT) can guide reaction optimization by predicting intermediate stability .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹, N-H vibrations).

- NMR (¹H and ¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon frameworks.

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

- X-ray Diffraction (XRD) : Resolves crystal structure and confirms stereochemistry. Experimental data should be cross-validated with DFT-calculated spectra (B3LYP/6-311G(d,p) basis set) to resolve ambiguities .

Q. What pharmacological activities are associated with 1,2,4-triazole-3-thione derivatives?

- Methodological Answer : These derivatives exhibit diverse bioactivities:

- Anticonvulsant : Tested via maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents.

- Antimicrobial : Evaluated against bacterial/fungal strains using agar dilution or microbroth assays.

- Anticancer : Screened via MTT assays on cancer cell lines (e.g., breast MCF-7, lung A549). Structure-activity relationship (SAR) studies often link substituents (e.g., halogenated aryl groups) to enhanced activity .

Advanced Questions

Q. How can DFT calculations predict molecular properties and guide experimental design?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311G(d,p) level can:

- Optimize Geometry : Predict bond lengths, angles, and dihedral angles for stability assessment.

- Calculate Vibrational Frequencies : Simulate IR spectra to cross-validate experimental peaks.

- Determine HOMO-LUMO Gaps : Estimate electronic properties (e.g., charge transfer, reactivity).

- Analyze Torsional Barriers : Map energy profiles (e.g., rotation of thienyl substituents) to assess conformational flexibility. Discrepancies between experimental and theoretical data may arise from solvent effects or crystal packing, requiring iterative refinement .

Q. How to resolve discrepancies between experimental and theoretical NMR chemical shifts?

- Methodological Answer : Discrepancies often stem from:

- Solvent Effects : Use implicit solvent models (e.g., PCM) in DFT calculations.

- Dynamic Effects : Account for temperature-dependent conformational changes via molecular dynamics (MD) simulations.

- Relativistic Corrections : Apply methods like GIAO (Gauge-Independent Atomic Orbital) for accurate shift predictions. If shifts for aromatic protons deviate, reassign assignments using 2D NMR (e.g., HSQC, HMBC) .

Q. What strategies optimize substituent effects in SAR studies for enhanced bioactivity?

- Methodological Answer :

- Substituent Variation : Replace the 3-chloro-4-fluorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects.

- Scaffold Hybridization : Fuse the triazole-thione core with bioactive moieties (e.g., quinoline, morpholine) to enhance target binding.

- In Silico Docking : Use AutoDock or Schrödinger to predict interactions with targets (e.g., GABA receptors for anticonvulsants). Validate via in vitro assays and compare with control compounds (e.g., TP-315, TP-427) .

Q. How to design a stability study for this compound under varying conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Photostability : Expose samples to UV light (e.g., 254 nm) and monitor degradation via HPLC.

- Hydrolytic Stability : Test in buffers (pH 1–13) at 37°C; use LC-MS to identify degradation products. Stability data inform storage conditions (e.g., inert atmosphere, desiccants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.